2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate is a complex organic compound with a molecular formula of C29H24Br2N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The process often includes bromination reactions, amide formation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield brominated phenols, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and functional groups in the compound contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(2,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methoxybenzoate
- 2,6-Dibromo-4-methylphenol
- 2,4-Dibromo-6-[(E)-{[2-(2,4-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methoxybenzoate
Uniqueness
Its structural features make it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C25H22Br2N2O4 |
---|---|
Molecular Weight |
574.3 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C25H22Br2N2O4/c1-15-6-4-9-18(10-15)25(31)33-24-19(11-20(26)12-21(24)27)13-28-29-22(30)14-32-23-16(2)7-5-8-17(23)3/h4-13H,14H2,1-3H3,(H,29,30)/b28-13+ |
InChI Key |
HCVGVQQAXBOIKB-XODNFHPESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=CC=C3C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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